![molecular formula C16H16N2O4S B2690725 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-82-1](/img/structure/B2690725.png)
4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain compounds showed potent efficacy, surpassing the reference drug Doxorubicin in in vitro studies, indicating their potential as antitumor agents (Alqasoumi et al., 2010).
Antihypertensive and Diuretic Properties
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Some compounds demonstrated significant efficacy, comparable to standard drugs used in these treatments (Rahman et al., 2014).
Cognitive Enhancement
A study on a compound similar in structure (SB-399885) indicated its potential as a cognitive enhancer. The compound showed potent and selective antagonism at 5-HT6 receptors, resulting in improved cognitive functions in animal models, suggesting its application in treating cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
Various sulfonamide derivatives have been explored for their antimicrobial properties. For instance, some novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives showed promising antiproliferative activity against different tumor cell lines (Motavallizadeh et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and play a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(10-12)2-9-16(19)17-15/h3-8,10,18H,2,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYVBLDATWFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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